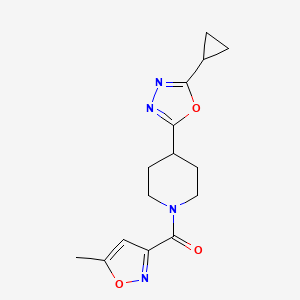
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
The compound “(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone” contains an oxadiazole ring and an imidazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole
Mode of action
Compounds containing oxadiazole and imidazole rings are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical pathways
Oxadiazole and imidazole derivatives have been found to affect various biochemical pathways, leading to their wide range of biological activities .
Result of action
Oxadiazole and imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生物活性
The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, a derivative of oxadiazole and piperidine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N4O2, with a molecular weight of 252.29 g/mol. The structure features a piperidine ring substituted with a 1,3,4-oxadiazole moiety and a methylisoxazole group, which contribute to its biological activity.
Research indicates that compounds containing the oxadiazole and piperidine structures exhibit various mechanisms of action:
- Antimicrobial Activity : Compounds with oxadiazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition comparable to standard antibiotics .
- Acetylcholinesterase Inhibition : Some derivatives have been identified as potent acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding to the active site of the enzyme, preventing acetylcholine breakdown .
- Antitubercular Activity : Certain oxadiazole derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
| Activity | Compound | Target Organism/Enzyme | IC50/Activity Level |
|---|---|---|---|
| Antibacterial | 5-(piperidin-4-yl)-1,3,4-oxadiazole | S. aureus, E. coli | MIC = 8–16 µM |
| Acetylcholinesterase Inhibitor | 5-{1-[4-chlorophenyl]sulfonyl}-piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Acetylcholinesterase | IC50 = 0.63 µM |
| Antitubercular | Various oxadiazole derivatives | M. tuberculosis | MIC = 4–8 µM |
Case Studies
- Antimicrobial Screening : A study conducted by Dhumal et al. (2016) assessed various oxadiazole derivatives against multiple bacterial strains. The most active compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
- Neuroprotective Effects : Research has indicated that certain piperidine-based compounds can provide neuroprotection in animal models of neurodegeneration. The mechanism appears to involve modulation of neurotransmitter levels and protection against oxidative stress .
- In Silico Studies : Molecular docking studies have been performed to predict the binding affinities of these compounds to various biological targets. These studies help in understanding how structural changes influence biological activity and guide future synthesis efforts .
属性
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-8-12(18-22-9)15(20)19-6-4-11(5-7-19)14-17-16-13(21-14)10-2-3-10/h8,10-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCNQAZINSWTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













